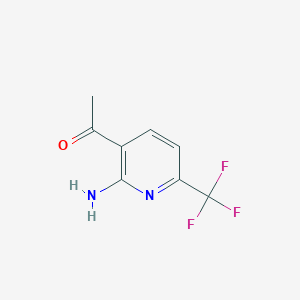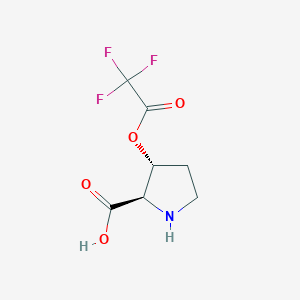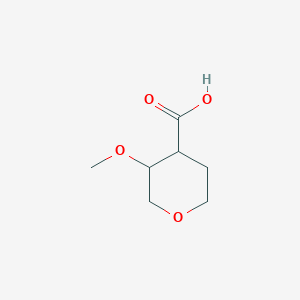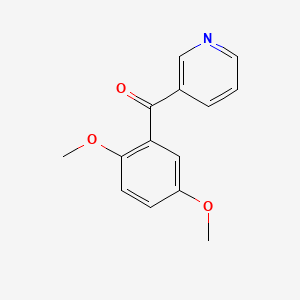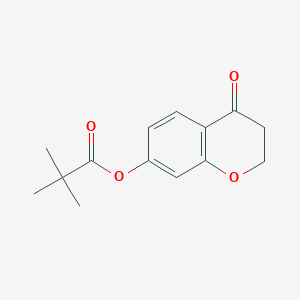
4-Oxochroman-7-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxochroman-7-yl pivalate is a chemical compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol It is a derivative of chromanone, featuring a pivalate ester group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxochroman-7-yl pivalate typically involves the esterification of 4-oxochroman-7-ol with pivalic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction can be represented as follows:
4-Oxochroman-7-ol+Pivalic Acid→4-Oxochroman-7-yl pivalate+Water
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxochroman-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pivalate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochroman derivatives.
Substitution: Substituted chroman derivatives.
Applications De Recherche Scientifique
4-Oxochroman-7-yl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Oxochroman-7-yl pivalate involves its interaction with specific molecular targets. The compound can undergo enzymatic hydrolysis to release the active chromanone moiety, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxochroman-2-yl pivalate
- 4-Oxochroman-6-yl pivalate
- 4-Oxochroman-8-yl pivalate
Uniqueness
4-Oxochroman-7-yl pivalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potential biological activities, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(4-oxo-2,3-dihydrochromen-7-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)13(16)18-9-4-5-10-11(15)6-7-17-12(10)8-9/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
VQFACGBKCVFFHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



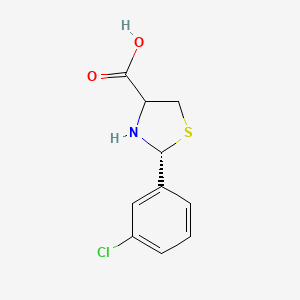
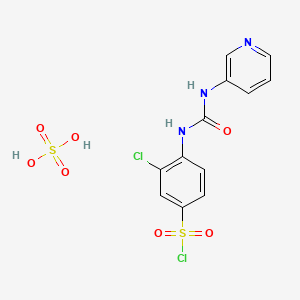

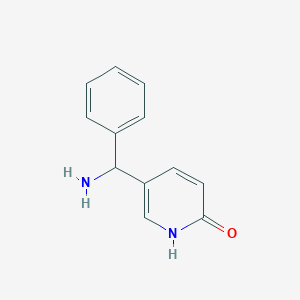
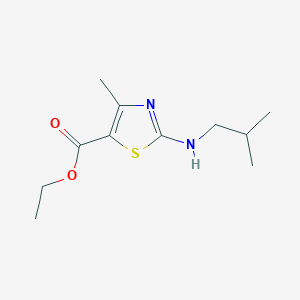
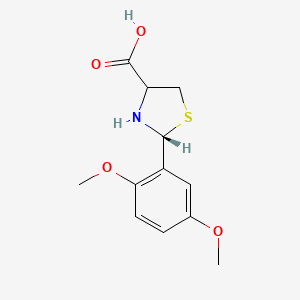
![2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione](/img/structure/B11768408.png)

